Rhein 8-beta-D-Glucuronide

Vue d'ensemble

Description

Rhein 8-beta-D-Glucuronide is a biochemical reagent primarily used in glycobiology research. It is a metabolite of Rhein, an anthraquinone compound found in various medicinal plants such as Rheum palmatum, Cassia tora, and Aloe barbadensis. This compound is involved in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rhein 8-beta-D-Glucuronide is synthesized through the glucuronidation of Rhein. This process involves the conjugation of Rhein with glucuronic acid in the presence of UDP-glucuronosyltransferase (UGT) enzymes. The reaction typically occurs under mild conditions, with the enzyme catalyzing the transfer of the glucuronic acid moiety to the hydroxyl group of Rhein .

Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Rhein 8-beta-D-Glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its metabolism and biological activity.

Common Reagents and Conditions:

Oxidation and Reduction: These reactions can occur in the presence of oxidizing or reducing agents, altering the chemical structure and activity of the compound.

Major Products Formed:

Hydrolysis: Produces Rhein and glucuronic acid.

Oxidation and Reduction: Leads to various oxidized or reduced forms of Rhein, which may have different biological activities.

Applications De Recherche Scientifique

Rhein 8-beta-D-Glucuronide has a wide range of applications in scientific research:

Mécanisme D'action

Rhein 8-beta-D-Glucuronide exerts its effects through multiple molecular pathways. It interacts with various cellular targets, including enzymes and receptors involved in inflammation, oxidative stress, and cell signaling. The compound’s mechanism of action involves the modulation of these pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Rhein-8-O-beta-D-glucopyranoside: Another glucuronide derivative of Rhein with similar biological activities.

Emodin-1-O-glucuronide: A glucuronide derivative of Emodin, another anthraquinone compound with comparable properties.

Uniqueness: Rhein 8-beta-D-Glucuronide is unique due to its specific glucuronidation at the 8-beta position, which influences its biological activity and stability. This distinct structural feature sets it apart from other similar compounds and contributes to its specific applications in research and medicine .

Activité Biologique

Rhein 8-beta-D-glucuronide (R8G) is a glucuronide derivative of rhein, an anthraquinone compound known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of R8G, supported by data tables and relevant case studies.

Overview of this compound

This compound is primarily recognized for its enhanced solubility and bioavailability compared to rhein itself. This compound is synthesized through the glycosylation of rhein with glucuronic acid, often using enzymatic methods involving uridine diphosphate glucuronic acid (UDP-GlcA) as a donor substrate.

Biological Activities

R8G exhibits a range of biological activities, including:

- Anti-cancer Properties : R8G has shown cytotoxic effects against various cancer cell lines, such as hepatocarcinoma. Its mechanism involves inducing apoptosis and inhibiting DNA repair mechanisms .

- Anti-inflammatory Effects : The compound suppresses the production of pro-inflammatory cytokines, including interleukin-1 beta and interleukin-6, contributing to its anti-inflammatory profile .

- Hepatoprotective Effects : R8G helps in reversing non-alcoholic fatty liver disease by lowering liver lipids and inflammation. It reduces the expression of pro-fibrotic signaling pathways, thereby protecting liver cells from damage .

- Nephroprotective Effects : In studies involving human mesangial cells, R8G has been shown to protect against high glucose-induced apoptosis by modulating the TGF-β1/Smad signaling pathway .

The mechanisms through which R8G exerts its biological effects are multifaceted:

- Induction of Apoptosis : R8G promotes apoptosis in cancer cells through various pathways, including ER stress and mitochondrial dysfunction. It activates pro-apoptotic proteins while inhibiting anti-apoptotic factors like Bcl-2 .

- Modulation of Inflammatory Pathways : The compound inhibits the NF-kB signaling pathway, which is crucial in regulating inflammatory responses. This action helps in reducing inflammation and associated tissue damage .

- Interaction with Drug Metabolism Enzymes : R8G interacts with uridine diphosphate glucuronosyltransferases (UGTs), influencing drug metabolism and pharmacokinetics. This interaction is vital for understanding potential drug-drug interactions.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Effect | Mechanism of Action |

|---|---|---|

| Anti-cancer | Cytotoxicity against cancer cell lines | Induction of apoptosis |

| Anti-inflammatory | Suppression of cytokines | Inhibition of NF-kB pathway |

| Hepatoprotective | Reversal of fatty liver disease | Reduction of lipid accumulation |

| Nephroprotective | Protection from high glucose-induced damage | Modulation of TGF-β1/Smad pathway |

Case Study: Protection Against Diabetic Nephropathy

In a study investigating diabetic nephropathy, R8G was found to significantly reduce apoptosis in human mesangial cells exposed to high glucose levels. The treatment restored the expression levels of Bcl-2 while decreasing caspase-3 activity, indicating a protective effect against cellular damage induced by hyperglycemia .

Pharmacokinetics

The pharmacokinetic profile of R8G indicates that it is primarily absorbed in the intestines, with distribution observed in organs such as the liver, kidneys, and lungs. Its enhanced solubility compared to rhein allows for better absorption and bioavailability, making it a promising candidate for therapeutic applications .

Propriétés

IUPAC Name |

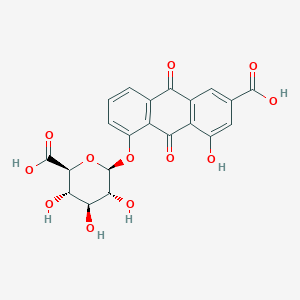

(2S,3S,4S,5R,6S)-6-(6-carboxy-8-hydroxy-9,10-dioxoanthracen-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O12/c22-9-5-6(19(28)29)4-8-11(9)14(24)12-7(13(8)23)2-1-3-10(12)32-21-17(27)15(25)16(26)18(33-21)20(30)31/h1-5,15-18,21-22,25-27H,(H,28,29)(H,30,31)/t15-,16-,17+,18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIJYIRYSXMDQB-HUTLKBDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221055 | |

| Record name | Rhein 8-beta-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70793-10-1 | |

| Record name | Rhein 8-beta-D-Glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070793101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhein 8-beta-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.